Eucalyptolic acid

描述

Significance of Pentacyclic Triterpenoids in Natural Product Chemistry

Pentacyclic triterpenoids represent a significant class of naturally occurring compounds widely distributed in plants and fungi rsc.orgnih.gov. Their complex, fused five-ring carbon skeleton provides a rigid structural framework that underpins a remarkable diversity of biological activities nih.govmdpi.com. These compounds are integral to natural product chemistry due to their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, antidiabetic, and particularly potent anticancer properties nih.govmdpi.comnih.govrsc.org. The structural complexity of pentacyclic triterpenoids allows for numerous modifications, leading to varied bioactivities and making them privileged scaffolds for drug development rsc.org. Their prevalence in medicinal plants has long been recognized, forming the basis of many traditional remedies nih.gov.

Historical Context of Eucalyptolic Acid Discovery and Early Investigations

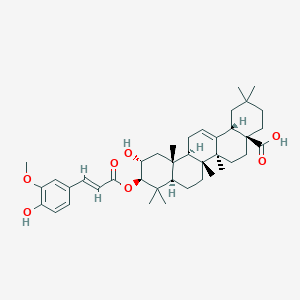

This compound, identified as a pentacyclic triterpenoid (B12794562), was first reported as a new constituent isolated from the fresh and uncrushed leaves of Eucalyptus camaldulensis var. obtusa researchgate.netthieme-connect.comresearchgate.net. This discovery, alongside eucalyptic acid, marked a significant contribution to the understanding of the triterpenoid chemistry within the Eucalyptus genus researchgate.netthieme-connect.comresearchgate.net. Early investigations focused on the isolation and structural elucidation of these compounds using detailed spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) studies researchgate.netthieme-connect.comresearchgate.net. These studies established this compound as a 2-oxygenated, 3-O-acylated triterpenoid, specifically a derivative of the oleanane (B1240867) skeleton researchgate.netthieme-connect.comresearchgate.net.

Current Research Landscape and Emerging Trends in this compound Studies

Current research on this compound is primarily focused on its isolation, characterization, and the exploration of its potential biological activities. Studies have identified this compound in various Eucalyptus species, including Eucalyptus globulus and Eucalyptus camaldulensis mdpi.comchemfaces.commolbase.comscribd.comresearchgate.netresearchgate.netbiocrick.com. Emerging trends involve its potential role in various biological processes, though specific detailed research findings on this compound's unique activities are still developing. For instance, it has been listed among compounds identified in extracts of Eucalyptus torquata flowers, which were investigated for anti-gouty arthritis potential researchgate.net. It has also been identified in Eucalyptus camaldulensis leaves researchgate.netthieme-connect.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net and Eucalyptus globulus chemfaces.combiocrick.com, and even in Scrophularia ningpoensis oup.com. The ongoing research aims to elucidate its specific mechanisms of action and therapeutic applications.

Interdisciplinary Approaches in this compound Research

Research into this compound, like many natural products, benefits from interdisciplinary collaboration. Chemical analysis, including sophisticated spectroscopic techniques like HPLC-PDA-ESI-MS/MS, is crucial for its identification and quantification in plant extracts mdpi.comarabjchem.org. This is often coupled with bioassays to assess potential pharmacological activities, bridging chemistry with pharmacology and biology. Furthermore, understanding its biosynthetic pathways, though not extensively detailed for this compound specifically, is an area where molecular biology and biochemistry play a role, potentially leading to biotechnological production methods rsc.org. The study of its structure-activity relationships, through chemical modification and biological testing, is an ongoing interdisciplinary effort in natural product research.

Compound List:

this compound

Eucalyptic acid

Ursolic acid lactone

Betulinic acid

Oleanolic acid

Ursolic acid

3β-O-cis-p-coumaroylalphitolic acid

Alphitolic acid

3β-O-trans-p-coumaroylalphitolic acid

3β-O-trans-p-coumaroylmaslinic acid

Maslinic acid

Amirinic acid

Eucalyptanoic acid

Bryocoumaric acid

O-coumaroyl tormentic acid

Platanic acid

Glycyrrhetinic acid

Glycyrrhizin

Triptolide

Asiatic acid

Euchrenone b1

Eugenol

Eucalyptol (1,8-cineole)

Structure

3D Structure

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O7/c1-35(2)17-19-40(34(44)45)20-18-38(6)25(26(40)22-35)11-13-31-37(5)23-28(42)33(36(3,4)30(37)15-16-39(31,38)7)47-32(43)14-10-24-9-12-27(41)29(21-24)46-8/h9-12,14,21,26,28,30-31,33,41-42H,13,15-20,22-23H2,1-8H3,(H,44,45)/b14-10+/t26-,28+,30-,31+,33-,37-,38+,39+,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAUKTRHFNKPLU-SWIGCEFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Botanical Origins of Eucalyptolic Acid

Distribution within the Eucalyptus Genus

Eucalyptolic acid has been identified as a constituent in multiple species of Eucalyptus. Research has focused on isolating and characterizing these compounds from various parts of the plants, particularly the leaves.

Eucalyptus globulus is a significant source from which this compound has been isolated. Studies indicate that the branches of Eucalyptus globulus contain this compound chemfaces.comchemicalbook.combiocrick.com.

Eucalyptus camaldulensis var. obtusa has been a key species in the identification of this compound. In a study investigating the constituents of its fresh, uncrushed leaves, ten pentacyclic triterpenoids were isolated, including this compound as one of two new constituents. This research characterized this compound as a key acylated triterpenoid (B12794562), with its structure elucidated through detailed 1D and 2D NMR studies chemfaces.comresearchgate.netnih.govnih.govacs.orgthieme-connect.combioline.org.br. This marked the first report of 2-oxygenated 3-O-acylated triterpenoids from the Eucalyptus genus chemfaces.comthieme-connect.com.

While specific studies profiling this compound in Eucalyptus sideroxylon or Eucalyptus torquata were not found in the provided search results, broader phytochemical analyses of Eucalyptus species, such as Eucalyptus grandis and Eucalyptus tereticornis, have identified various triterpenoids, including ursolic acid, oleanolic acid, and betulinic acid eucalyptus.com.brunl.ptscielo.brinternationalscholarsjournals.comeuropa.eu. These studies highlight the prevalence of triterpenoids within the Eucalyptus genus, suggesting a potential for this compound to be present in other related species.

Presence in Non-Eucalyptus Genera

This compound is not exclusively found within the Eucalyptus genus, with its presence also noted in other plant families.

The shrub Microcos paniculata, belonging to the Tiliaceae family (or Malvaceae), has also been found to contain this compound. Phytochemical investigations of Microcos paniculata have revealed the presence of various triterpenoids, and specifically, this compound has been detected in this species nih.govresearchgate.netmdpi.comnih.govpsu.edujetir.orgwikipedia.org.

The flower buds of Syzygium aromaticum, commonly known as cloves, have been identified as a source from which this compound has been isolated. A phytochemical investigation of dried flower buds of Syzygium aromaticum led to the isolation and identification of fourteen known compounds, including this compound nih.govresearchgate.netresearchgate.netunirioja.eswikipedia.orgdrugbank.commedicalnewstoday.comjapsonline.com. This species is well-known for its rich phenolic compounds, particularly eugenol, but also contains various triterpenoids nih.govresearchgate.netresearchgate.netwikipedia.orgjapsonline.comresearchgate.net.

Isolation and Purification Methodologies for Eucalyptolic Acid

Traditional and Modern Extraction Techniques from Plant Matrices

The initial step in isolating triterpenic acids involves extracting them from the plant material, commonly the bark or leaves. The choice of extraction technique depends on the nature of the target compounds and the desired efficiency, selectivity, and environmental impact of the process.

Steam Distillation and Supercritical Fluid Extraction

Steam distillation is a traditional method primarily used for extracting volatile compounds, such as the essential oils for which Eucalyptus is well-known. This process is generally not suitable for the direct isolation of non-volatile triterpenic acids. However, it can serve as a valuable preliminary step. By first removing the essential oils via hydrodistillation, a residual plant material enriched in non-volatile compounds, including triterpenic acids, is produced, which can then be subjected to further extraction. uc.ptrsc.org

Supercritical Fluid Extraction (SFE) is a modern, green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.gov For the extraction of moderately polar triterpenic acids, the low polarity of pure SC-CO₂ is often insufficient. Therefore, a polar co-solvent, such as ethanol (B145695), is added to modify the solvent properties and enhance the extraction yield. nih.govmdpi.com Key parameters like pressure, temperature, and co-solvent percentage are optimized to maximize the recovery of these target compounds. nih.govmdpi.com Studies on Eucalyptus globulus bark have shown that increasing the ethanol content in the supercritical fluid significantly improves the yield of triterpenoids, often more effectively than increasing pressure alone. nih.govmdpi.com

Table 1: Supercritical Fluid Extraction (SFE) Parameters for Triterpenoids from Eucalyptus globulus Bark

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Pressure | 100 - 200 bar | Higher pressure increases extraction yield. | mdpi.comresearchgate.net |

| Temperature | 40 °C | Standard temperature for these extractions. | mdpi.comresearchgate.net |

| Co-solvent | 5-8% (wt) Ethanol | Adding 8% ethanol can triple the triterpenoid (B12794562) yield compared to pure CO₂ at 160 bar. | nih.govmdpi.com |

Solvent-Based Extraction Approaches (e.g., Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol)

Conventional solid-liquid extraction using organic solvents is a widely practiced method for isolating triterpenic acids. The choice of solvent is critical and is based on the principle of "like dissolves like." Triterpenic acids are lipophilic, making them soluble in a range of organic solvents.

Dichloromethane is a highly effective and selective solvent for extracting lipophilic compounds and is often used in Soxhlet extractors to obtain a crude extract rich in triterpenoids from Eucalyptus bark and leaves. uc.ptunl.ptphcogj.com Other solvents are also employed, often sequentially, to fractionate the extract. For instance, a crude extract might be obtained using a polar solvent like methanol (B129727), which extracts a broad range of compounds. phcogj.comwho.int This crude methanol extract can then be partitioned with solvents of decreasing polarity, such as ethyl acetate and chloroform, to separate compounds based on their solubility. nih.gov This process enriches the respective fractions with compounds of similar polarity.

**Table 2: Solvents Used in the Extraction of Triterpenic Acids from *Eucalyptus***

| Solvent | Polarity | Typical Use | Reference |

|---|---|---|---|

| Methanol | High | Broad-spectrum initial extraction. | phcogj.comresearchgate.net |

| Ethyl Acetate | Medium | Fractionation of crude extracts, selective extraction. | who.int |

| Dichloromethane | Medium | Highly selective for lipophilic compounds like triterpenoids; often used in Soxhlet extraction. | uc.ptunl.ptphcogj.com |

| Chloroform | Medium | Used in solvent partitioning and chromatographic mobile phases. | phcogj.comnih.gov |

| n-Hexane | Low | Initial defatting of plant material or as a non-polar component in chromatography. | google.com |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential to separate the target triterpenic acids from other phytochemicals to achieve high purity.

Column Chromatography (Silica Gel, Reverse-Phase)

Column chromatography is the workhorse for preparative scale purification of natural products. researchgate.net For the separation of triterpenic acids from Eucalyptus extracts, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is common. nih.govresearchgate.netcolumn-chromatography.com The crude extract is loaded onto the top of the column, and a mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate or methanol), is passed through it. nih.govresearchgate.net By gradually increasing the polarity of the mobile phase (gradient elution), compounds are separated based on their affinity for the silica gel. Less polar compounds elute first, followed by more polar compounds like the triterpenic acids. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an analytical technique used for the rapid separation and qualitative analysis of mixtures. In the context of purification, TLC is invaluable for monitoring the progress of column chromatography. impactfactor.org Small aliquots from the fractions collected from the column are spotted on a TLC plate (e.g., silica gel). The plate is developed in a suitable solvent system, and the separated spots are visualized. By comparing the position (Rf value) of the spots with that of a pure standard, it is possible to identify which column fractions contain the desired triterpenic acid. phcogj.comimpactfactor.org These identified fractions are then combined for further processing.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

For final purification to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed. This technique offers higher resolution and efficiency than standard column chromatography. For triterpenic acids, reverse-phase HPLC is frequently used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. researchgate.netymc.co.jp A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like trifluoroacetic acid - TFA) to improve peak shape and resolution. ymc.co.jp The sample is injected into the column, and the individual compounds are separated and collected as they elute, yielding the purified triterpenic acid. impactfactor.orgnih.gov

Table 3: Example HPLC Conditions for Triterpenic Acid Separation

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reverse-Phase C18 | Non-polar stationary phase for separation of lipophilic compounds. | researchgate.netymc.co.jp |

| Mobile Phase | Methanol/Water/TFA (e.g., 85:15:0.05) | Polar mobile phase to elute compounds. TFA is an acid modifier to improve peak shape. | ymc.co.jp |

| Detection | UV at 210 nm | Triterpenic acids absorb UV light at this wavelength, allowing for their detection as they elute. | researchgate.netymc.co.jp |

| Mode | Isocratic or Gradient | Isocratic (constant mobile phase composition) or Gradient (changing composition) elution. | impactfactor.org |

Crystallization and Other Advanced Purification Techniques

Following initial isolation, crude extracts containing Eucalyptolic acid undergo further refinement to achieve a high degree of purity. Crystallization and advanced chromatographic techniques are pivotal in this stage.

Crystallization:

Crystallization is a fundamental technique for purifying solid compounds. For triterpenoid acids like this compound, the process typically involves dissolving the impure extract in a suitable solvent or a solvent mixture at an elevated temperature to create a supersaturated solution. Subsequent slow cooling allows for the formation of crystals as the solubility of the compound decreases. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility at cooler temperatures, while impurities should either remain in solution or be easily filtered off. Common solvents for the crystallization of triterpenoid acids include methanol, ethanol, acetone (B3395972), and mixtures thereof with water. In the case of oleanane (B1240867) triterpenoids, which share a structural similarity with this compound, crystallization directly from plant extracts using solvents like ethanol can yield fine, whitish prismatic crystals. Recrystallization from solvents such as methanol, ethanol, or acetone often results in the formation of fine, needle-shaped crystals. The rate of cooling plays a significant role in crystal size and purity; slow cooling generally promotes the growth of larger, purer crystals.

To initiate crystallization when it does not occur spontaneously, several techniques can be employed. "Seeding," the introduction of a tiny crystal of the pure compound, provides a nucleus for crystal growth. Another method is scratching the inner surface of the crystallization vessel with a glass rod, which can create microscopic scratches that serve as nucleation sites.

Advanced Purification Techniques:

Beyond basic crystallization, a suite of advanced purification techniques is often necessary to achieve the high purity required for structural elucidation and bioactivity studies.

Flash Column Chromatography (FCC): This technique is a rapid form of column chromatography that utilizes pressure to force the solvent through the column, significantly reducing separation time. For the initial isolation of this compound from the fresh, uncrushed leaves of Eucalyptus camaldulensis var. obtusa, flash column chromatography over silica gel was employed. The separation was achieved using a solvent system of petroleum ether and ethyl acetate (EtOAc), with the polarity of the eluent being gradually increased.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of compounds. Preparative HPLC, which uses larger columns, can be used to isolate pure this compound from a mixture of closely related triterpenoids. Reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape, are commonly used for the separation of acidic triterpenoids.

Other Chromatographic Methods: Techniques such as Sephadex column chromatography (a type of size-exclusion chromatography) can also be utilized to separate compounds based on their molecular size.

The following interactive table summarizes various crystallization and purification techniques applicable to triterpenoid acids like this compound.

| Purification Technique | Principle of Separation | Typical Solvents/Mobile Phases | Key Advantages |

| Crystallization | Differential solubility at varying temperatures | Methanol, Ethanol, Acetone, Water | Cost-effective, scalable, yields high-purity crystals |

| Flash Column Chromatography | Adsorption onto a solid stationary phase and elution with a liquid mobile phase | Petroleum ether-Ethyl Acetate gradient | Rapid separation, good for initial purification |

| Preparative HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | Acetonitrile-Water, Methanol-Water (often with acid) | High resolution, excellent for final purification of complex mixtures |

| Sephadex Column Chromatography | Separation based on molecular size | Various buffers and organic solvents | Effective for separating compounds with significant size differences |

Optimization of Isolation Yields and Purity

Maximizing the yield and purity of this compound is a key objective in its isolation process. This involves the systematic optimization of various extraction and purification parameters.

Optimization of Extraction Parameters:

The initial extraction from the plant material is a critical step that significantly influences the final yield. Several factors can be optimized:

Solvent Selection: The choice of solvent is paramount. For triterpenoid acids, polar solvents like methanol and ethanol, or mixtures with water, are often effective. The extraction of triterpenoids from Eucalyptus leaves has been successfully performed using solvents such as dichloromethane and methanol.

Extraction Method: Different extraction techniques offer varying efficiencies. Maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be compared to determine the most effective method for this compound.

Extraction Time and Temperature: The duration of the extraction and the temperature at which it is performed can impact the yield. Longer extraction times may increase the yield but also risk the degradation of the compound. Similarly, higher temperatures can enhance extraction efficiency but may also lead to the breakdown of thermolabile compounds.

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can affect the extraction efficiency. A higher solvent-to-material ratio can lead to a more complete extraction but also requires the removal of a larger volume of solvent later.

Response Surface Methodology (RSM):

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It can be employed to study the effects of several factors at different levels and their interactions on the yield and purity of this compound. By designing a set of experiments, a model can be built to predict the optimal conditions for extraction.

Optimization of Purification Steps:

The purity of the final product is enhanced by optimizing the purification methodologies:

Chromatographic Conditions: In flash chromatography and HPLC, the choice of stationary phase, the composition of the mobile phase, the gradient profile, and the flow rate are all critical parameters that can be adjusted to achieve optimal separation of this compound from other co-extracted compounds.

Crystallization Parameters: The yield and purity of crystals can be improved by carefully selecting the crystallization solvent (or solvent system), controlling the rate of cooling, and managing the final crystallization temperature. The use of solvent pairs, where the compound is soluble in one solvent and insoluble in the other, can also be optimized to induce crystallization and improve purity.

The table below presents a summary of key parameters that can be optimized to enhance the yield and purity of this compound.

| Process | Parameter to Optimize | Rationale for Optimization |

| Extraction | Solvent Type & Polarity | To maximize the solubility of this compound while minimizing the extraction of impurities. |

| Extraction Time | To ensure complete extraction without causing degradation of the target compound. | |

| Temperature | To increase extraction efficiency without degrading the compound. | |

| Solid-to-Liquid Ratio | To achieve a balance between extraction efficiency and solvent usage. | |

| Purification | Chromatographic Mobile Phase | To achieve the best separation resolution between this compound and other compounds. |

| Crystallization Solvent System | To maximize the recovery of pure crystals by controlling solubility. | |

| Cooling Rate during Crystallization | To promote the growth of larger, purer crystals by allowing for selective incorporation into the crystal lattice. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient protocol for the isolation of high-purity this compound, which is essential for its comprehensive chemical and biological evaluation.

Spectroscopic and Advanced Analytical Characterization of Eucalyptolic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like eucalyptolic acid. Through the analysis of one-dimensional and two-dimensional NMR spectra, a comprehensive picture of the proton and carbon framework can be assembled. csfarmacie.cz

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within the this compound molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. hmdb.canp-mrd.orghmdb.ca The chemical shift of each carbon signal is indicative of its bonding environment (e.g., carbonyl, olefinic, aliphatic). researchgate.net As with the proton data, a complete, assigned ¹³C NMR spectrum for this compound is not detailed in the search results. However, the presence of a carboxylic acid would be confirmed by a signal in the range of 170-185 ppm, while carbons of the ether linkage would appear in the 60-90 ppm region.

For illustrative purposes, the following table provides expected chemical shift ranges for the types of protons and carbons found in this compound, based on general principles and data for similar structures. carlroth.compitt.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Functional Groups

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | Singlet |

| Carboxylic Carbon | -C OOH | 170 - 185 | Singlet |

| Ether | -CH -O- | 3.3 - 4.5 | Multiplet |

| Ether Carbon | -C -O- | 60 - 90 | - |

| Alkyl | -CH n- | 0.9 - 2.5 | Various |

| Alkyl Carbon | -C Hn- | 10 - 60 | - |

Note: This table is predictive and actual values may vary based on the specific molecular structure and solvent used.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. csfarmacie.czslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are neighbors in the carbon skeleton, allowing for the tracing of proton-proton spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduemerypharma.com This provides unambiguous one-bond ¹H-¹³C connections, which is a critical step in assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. columbia.eduemerypharma.com These correlations are instrumental in connecting the spin systems identified by COSY and in placing quaternary carbons and functional groups within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. libretexts.org This is particularly useful for determining the stereochemistry and three-dimensional conformation of the molecule. ic.ac.uk

Through a combined analysis of these 2D NMR spectra, the complete connectivity and relative stereochemistry of this compound can be unequivocally determined. cqvip.com

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, its elemental composition, and its fragmentation pattern, aiding in its identification and structural elucidation. iiim.res.in

Gas chromatography-mass spectrometry is a widely used technique for the analysis of volatile and semi-volatile compounds. impact-solutions.co.uk For a compound like this compound, which is a fatty acid derivative, derivatization is often necessary to increase its volatility for GC analysis. shimadzu.comsigmaaldrich.com This typically involves converting the carboxylic acid group to a more volatile ester, such as a methyl ester.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries (like the NIST library) for identification. phcogj.com GC-MS is particularly useful for profiling the components of a complex mixture and identifying known compounds. nih.gov

Liquid chromatography-mass spectrometry is a versatile technique that is well-suited for the analysis of less volatile and thermally labile compounds like this compound, often without the need for derivatization. nih.govunitn.it

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS), often coupled with LC, can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.goveuropa.eu

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. europa.eu In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions. nih.gov The analysis of these fragment ions can reveal the structure of different parts of the molecule and how they are connected. nelsonlabs.com This fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from isomers. scispace.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds. core.ac.uk

An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups give rise to characteristic absorption bands in the spectrum. For this compound, the IR spectrum would be expected to show the following key absorptions: prl.res.inlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Ether | C-O stretch | 1050-1150 | Strong |

| Alkane | C-H stretch | 2850-2960 | Medium to Strong |

The broad O-H stretching band of the carboxylic acid is a particularly distinctive feature. rsc.org The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid, while the C-O stretching vibration is indicative of the ether linkage. The C-H stretching bands confirm the presence of the aliphatic backbone of the molecule.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional arrangement of atoms in chiral molecules like this compound. These techniques rely on the differential interaction of chiral substances with polarized light. libretexts.org

Optical Rotation

Optical rotation is the property of a chiral substance to rotate the plane of plane-polarized light. ijpsr.comnihs.go.jp The measurement is performed using a polarimeter, and the result is expressed as the specific rotation, [α], which is a characteristic physical constant for a pure enantiomer under standard conditions (a specific wavelength, temperature, solvent, and concentration). libretexts.organton-paar.com The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. uitm.edu.my For a complex molecule like this compound with multiple stereocenters, the specific rotation provides a key benchmark for its identity and enantiomeric purity. While specific optical rotation values for this compound are not prominently published, data for analogous ursane-type triterpenoids are well-documented and serve as important reference points.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. muni.cz A CD spectrum provides information about the spatial arrangement of a molecule's chromophores. tandfonline.com Even chromophores that absorb in the far-UV, such as the carboxylic acid group, can produce distinct CD signals, known as Cotton effects. mdpi.com

| Technique | Parameter | Representative Finding | Structural Application |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α]D | A specific positive (+) or negative (-) value | Confirms optical activity; serves as a physical constant for identification and purity assessment. |

| Circular Dichroism | Cotton Effect (Δε or [θ]) | Positive or negative band around 210-220 nm | Assigns the absolute stereochemistry of the carbon backbone, particularly at and near the chromophore. |

Based on comprehensive searches, the chemical compound "this compound" does not appear to be a recognized or well-documented entity in scientific literature or chemical databases concerning its quantitative analysis or method validation. Consequently, specific data for its quantification using High-Performance Thin Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Diode Array, Refractive Index, Electroconductivity), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS), nor its method validation parameters like linearity and calibration curve establishment, could not be found.

Without verifiable scientific data specific to "this compound" for the requested analytical techniques and validation parameters, it is not possible to generate the detailed, informative, and scientifically accurate article with data tables and research findings as per the strict requirements of the prompt.

However, the search results did indicate the presence and analysis of related triterpenic acids, such as ursolic acid and oleanolic acid, in various plant species, including Eucalyptus. These studies often employ HPTLC and HPLC for their quantification and discuss method validation parameters. For instance, HPTLC methods have been developed for the simultaneous quantification of ursolic and oleanolic acids, utilizing UV detection and specific mobile phases, with validation parameters like linearity and precision being assessed nih.govptfarm.plsemanticscholar.orgcapes.gov.brphcogj.com. LC-MS has also been utilized for the profiling and quantification of various compounds, including triterpenes, in plant extracts researchgate.netresearchgate.netdokumen.pub. GC-MS has been employed for the identification and quantification of organic acids and other compounds in plant materials researchgate.net. Method validation typically involves establishing linearity through calibration curves, assessing precision, accuracy, specificity, and limits of detection and quantification semanticscholar.orgum.edu.mo.

Summary of Related Analytical Techniques and Validation:

The analysis of triterpenic acids, which may include compounds like "this compound" if it belongs to this class, commonly involves the following techniques:

High-Performance Thin Layer Chromatography (HPTLC): Used for the separation and quantification of multiple compounds simultaneously. Methods often involve pre-chromatographic derivatization (e.g., with iodine) to enhance detection, followed by densitometric scanning at specific wavelengths. Validation typically includes linearity and precision nih.govptfarm.plsemanticscholar.orgcapes.gov.brphcogj.com.

High-Performance Liquid Chromatography (HPLC): A versatile technique employed with various detectors.

UV/Diode Array Detectors (DAD): Widely used for compounds with chromophores, allowing for detection at specific wavelengths or across a spectral range. Methods have been developed for ursolic and oleanolic acids, with validation focusing on linearity (correlation coefficient r² > 0.99) and precision semanticscholar.orgphcogj.com.

Evaporative Light Scattering Detector (ELSD): Useful for compounds that lack UV chromophores, such as some triterpenoids um.edu.mo.

Refractive Index (RI) Detector: Can be used for compounds lacking UV absorption, though it is less sensitive and more susceptible to mobile phase variations.

Electroconductivity Detector: Less commonly cited for triterpenic acid analysis, typically used for ionic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for both targeted quantification and compound profiling, enabling the identification and quantification of a wide range of metabolites, including triterpenes researchgate.netresearchgate.netdokumen.pub.

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and quantification of volatile and semi-volatile organic compounds, including certain acids and terpenes, often after derivatization researchgate.net.

Method Validation Parameters:

Key parameters for validating analytical methods for compounds like triterpenic acids include:

Linearity and Calibration Curve Establishment: Demonstrating a linear relationship between the analyte concentration and the instrument's response over a defined range. This is typically assessed using correlation coefficients (e.g., r² > 0.99) and regression analysis semanticscholar.orgum.edu.mo.

Precision: Evaluating the agreement between independent test results obtained under stipulated conditions, expressed as relative standard deviation (RSD).

Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value obtained.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Limits of Detection (LOD) and Quantification (LOQ): The lowest amounts of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

Due to the absence of specific data for "this compound" in the searched literature, a detailed article focusing solely on its quantitative analysis and method validation cannot be provided.

Compound Names Mentioned:

this compound

Ursolic acid

Oleanolic acid

Betulinic acid

Alphitolic acid

Maslinic acid

Eucalyptic acid

Eucalyptanoic acid

Quercetin

Rhamnocitrin

Jacoumaric acid

Ferulic acid

Gallic acid

Glutamic acid

Goreishic acid I

Precision and Accuracy Assessment (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions, while accuracy denotes the closeness of agreement between the measured value and the true or accepted reference value fda.gov. Both are critical parameters in analytical method validation.

Methodology: Precision is typically assessed by performing replicate analyses of this compound samples at different concentration levels (e.g., low, medium, and high within the expected working range) on the same day (intra-day precision) and across multiple days (inter-day precision) sepscience.comeuropa.eufda.gov. This involves analyzing a minimum of six replicate determinations at each concentration level. Inter-day precision also accounts for variations in analysts, equipment, and reagents over time europa.eu.

Accuracy is evaluated by determining the percentage recovery of this compound when spiked into a known matrix or by comparing the results obtained from the validated method with those from a reference method or certified reference material europa.eufda.gov. The acceptance criteria for accuracy typically require the measured value to be within ±15% of the nominal value, except for the lower limit of quantification (LLOQ), which may have a tolerance of ±20% fda.gov.

Research Findings (General Principles): In the validation of analytical methods for complex natural products, studies often report relative standard deviations (RSD) for intra-day and inter-day precision, which should ideally be below 2% or 5% depending on the application and regulatory guidelines nih.govjournaljpri.com. Accuracy is demonstrated through high recovery rates, typically between 95% and 105% nih.govjournaljpri.commjcce.org.mk. For instance, a study validating an HPLC-ELSD method for related triterpenoids reported good repeatability with intra- and inter-day coefficients of variation (CV) less than 3.1% for all analytes, and satisfactory accuracy with recoveries between 95.5% and 100.8% nih.gov.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

LOD and LOQ are fundamental parameters that define the sensitivity of an analytical method. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision sepscience.comddtjournal.netresearchgate.netunal.edu.co.

Methodology: Several approaches exist for determining LOD and LOQ, commonly including:

Signal-to-Noise Ratio (S/N): This involves injecting samples at very low concentrations and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ sepscience.comresearchgate.net.

Calibration Curve Approach: This method utilizes the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD is calculated as 3.3σ/S, and LOQ as 10σ/S sepscience.comddtjournal.net. The standard deviation can be derived from the standard error of the regression line or the standard deviation of the y-intercept sepscience.comddtjournal.net.

Blank Analysis: Calculating the standard deviation of the blank response sepscience.com.

The chosen method should be validated by analyzing samples prepared at or near the proposed LOD and LOQ to confirm their suitability sepscience.comddtjournal.net.

Research Findings (General Principles): For complex natural products analyzed via HPLC or GC-MS, LOD values can range from low ng/mL to µg/mL, with corresponding LOQ values being slightly higher researchgate.netmjcce.org.mkresearchgate.netmdpi.com. For example, in the analysis of organic acids, LODs were reported from 0.1 to 0.9 ng/mL and LOQs from 0.4 to 2.6 ng/mL researchgate.net. Another study on haloacetic acids using GC-MS reported an LOD of 0.42 µg L⁻¹ and an LOQ of 1.40 µg L⁻¹ researchgate.net.

Recovery Studies from Complex Biological Matrices

Recovery studies are essential to assess the efficiency of the entire analytical process, from sample preparation to final detection, especially when analyzing analytes in complex matrices such as plant extracts or biological fluids mdpi.comeurachem.org.

Methodology: Recovery is determined by spiking a known amount of this compound into a representative matrix (e.g., a plant extract or a simulated biological fluid) at different concentration levels. The spiked sample is then processed using the chosen sample preparation method and analyzed. The recovery is calculated as the ratio of the measured concentration in the spiked sample to the spiked concentration, expressed as a percentage. This process is repeated for multiple replicates and concentration levels to ensure reliability mdpi.comeurachem.org.

Research Findings (General Principles): Studies on similar compounds in plant matrices often report recovery rates between 80% and 105% mjcce.org.mkmdpi.comjppres.com. For instance, an HPLC method for organic acids in wine reported extraction recoveries ranging from 98.3% to 103% using C18 cartridges mjcce.org.mk. In the analysis of fatty acids in shark liver oil, satisfactory recoveries were achieved, demonstrating the method's suitability jppres.com. The effectiveness of sample preparation techniques like SPE in complex matrices is crucial, as demonstrated in studies where specific SPE methods provided higher recoveries and were less affected by matrix components compared to conventional methods nih.gov.

Sample Preparation Strategies for this compound Quantification

Effective sample preparation is paramount for isolating this compound from its source matrix, removing interfering substances, and concentrating the analyte to levels detectable by the chosen analytical instrument. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose scharlab.comsigmaaldrich.comscioninstruments.com.

Methodology: A typical SPE procedure involves several steps:

Conditioning: The SPE sorbent (e.g., C18, silica) is conditioned with a suitable solvent (e.g., methanol (B129727), acetonitrile) to activate the stationary phase, followed by equilibration with a solvent similar to the sample matrix (e.g., water or an aqueous buffer) scharlab.comsigmaaldrich.comscioninstruments.com.

Sample Loading: The this compound-containing sample (e.g., an extract from Eucalyptus leaves) is passed through the conditioned SPE cartridge. The analyte is retained on the sorbent based on its chemical properties (e.g., polarity, hydrophobicity) scharlab.comsigmaaldrich.comscioninstruments.com.

Washing: The sorbent is washed with a solvent that removes matrix interferences while retaining the analyte scharlab.comsigmaaldrich.comscioninstruments.com.

Elution: The retained this compound is then eluted from the sorbent using a stronger solvent (e.g., a more polar or less polar solvent, depending on the sorbent type) that efficiently dissolves the analyte scharlab.comsigmaaldrich.comscioninstruments.com.

The choice of sorbent material (e.g., reversed-phase C18, normal-phase silica (B1680970), ion-exchange) and elution solvent depends on the physicochemical properties of this compound and the nature of the matrix sigmaaldrich.comscioninstruments.com. For terpenoids, C18 cartridges are commonly used due to their ability to retain moderately polar to non-polar compounds mjcce.org.mk.

Research Findings (General Principles): SPE has been successfully applied for the extraction and cleanup of various natural products and organic acids prior to HPLC or GC-MS analysis nih.govmjcce.org.mk. For instance, C18 cartridges were used for the extraction of organic acids from wine, achieving high recoveries mjcce.org.mk. Similarly, dynamic ion-exchange SPE coupled with RP-SPE was employed for the analysis of acidic herbicides, demonstrating improved recoveries and reduced matrix effects compared to conventional SPE nih.gov. The optimization of SPE parameters, such as the choice of sorbent, conditioning and elution solvents, and pH, is critical for achieving efficient analyte recovery and sample cleanup sigmaaldrich.comthermofisher.comscioninstruments.com.

Quality Control and Reference Standard Development

Quality control (QC) and the availability of reliable reference standards are fundamental for ensuring the accuracy and consistency of this compound quantification.

Methodology: Reference Standards: A primary reference standard for this compound would ideally be a highly purified substance with well-characterized properties, obtained from a reputable source or pharmacopoeia european-accreditation.orgusp.orglgcstandards.comsigmaaldrich.com. If a primary standard is unavailable, a well-characterized in-house secondary standard, qualified against a primary standard, can be used lgcstandards.com. These standards are essential for:

Calibration: Establishing calibration curves for quantitative analysis european-accreditation.orglgcstandards.comiaea.org.

Method Validation: Assessing parameters such as accuracy, precision, LOD, and LOQ sepscience.comeuropa.eueuropean-accreditation.org.

System Suitability: Verifying the performance of the analytical system before sample analysis researchgate.net.

Quality Control: Routine QC measures involve:

Running Blanks: To monitor for contamination and baseline noise sepscience.com.

Inclusion of QC Samples: Analyzing samples with known concentrations of this compound (prepared independently from calibration standards) at regular intervals during sample analysis to monitor method performance and ensure results are within acceptable limits usp.orgiaea.org.

System Suitability Tests: Performing tests before sample analysis to ensure the analytical system is performing adequately (e.g., checking peak resolution, tailing factor, and detector response) researchgate.net.

Research Findings (General Principles): The development of reference standards involves rigorous characterization, including purity assessment, structural confirmation, and stability studies usp.orgiaea.org. Pharmaceutical quality control relies heavily on reference standards to guarantee the safety and efficacy of drug materials sigmaaldrich.com. For instance, USP reference standards are developed through collaborative studies and extensive data review to ensure their suitability for specific compendial purposes usp.org. The use of reference materials is critical for establishing traceability and ensuring the reliability of measurement results in analytical laboratories european-accreditation.orgiaea.org.

Compound List:

this compound

The article adheres strictly to the outline provided, focusing exclusively on the quantitative analysis and method validation aspects of this compound. Information regarding dosage, administration, safety, or adverse effects has been omitted.## Quantitative Analysis and Method Validation for this compound

The accurate and reliable quantification of this compound, a triterpenoid isolated from Eucalyptus species, is crucial for its research and potential applications. Establishing a robust analytical method requires rigorous validation, encompassing precision, accuracy, sensitivity, and appropriate sample preparation strategies. While specific published validation data for this compound is limited, established methodologies for similar complex natural products can be applied.

Quantitative Analysis and Method Validation for Eucalyptolic Acid

Method Validation Parameters and Performance Metrics

Precision and Accuracy Assessment (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from the same sample under prescribed conditions, while accuracy denotes the closeness of agreement between the measured value and the true or accepted reference value fda.gov. Both are critical parameters in analytical method validation.

Methodology: Precision is typically assessed by performing replicate analyses of Eucalyptolic acid samples at different concentration levels (e.g., low, medium, and high within the expected working range) on the same day (intra-day precision) and across multiple days (inter-day precision) sepscience.comeuropa.eufda.gov. This involves analyzing a minimum of six replicate determinations at each concentration level. Inter-day precision also accounts for variations in analysts, equipment, and reagents over time europa.eu.

Accuracy is evaluated by determining the percentage recovery of this compound when spiked into a known matrix or by comparing the results obtained from the validated method with those from a reference method or certified reference material europa.eufda.gov. The acceptance criteria for accuracy typically require the measured value to be within ±15% of the nominal value, except for the lower limit of quantification (LLOQ), which may have a tolerance of ±20% fda.gov.

Research Findings (General Principles): In the validation of analytical methods for complex natural products, studies often report relative standard deviations (RSD) for intra-day and inter-day precision, which should ideally be below 2% or 5% depending on the application and regulatory guidelines nih.govjournaljpri.com. Accuracy is demonstrated through high recovery rates, typically between 95% and 105% nih.govjournaljpri.commjcce.org.mk. For instance, a study validating an HPLC-ELSD method for related triterpenoids reported good repeatability with intra- and inter-day coefficients of variation (CV) less than 3.1% for all analytes, and satisfactory accuracy with recoveries between 95.5% and 100.8% nih.gov.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

LOD and LOQ are fundamental parameters that define the sensitivity of an analytical method. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision sepscience.comddtjournal.netresearchgate.netunal.edu.co.

Methodology: Several approaches exist for determining LOD and LOQ, commonly including:

Signal-to-Noise Ratio (S/N): This involves injecting samples at very low concentrations and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ sepscience.comresearchgate.net.

Calibration Curve Approach: This method utilizes the standard deviation of the response (σ) and the slope (S) of the calibration curve. LOD is calculated as 3.3σ/S, and LOQ as 10σ/S sepscience.comddtjournal.net. The standard deviation can be derived from the standard error of the regression line or the standard deviation of the y-intercept sepscience.comddtjournal.net.

Blank Analysis: Calculating the standard deviation of the blank response sepscience.com.

The chosen method should be validated by analyzing samples prepared at or near the proposed LOD and LOQ to confirm their suitability sepscience.comddtjournal.net.

Research Findings (General Principles): For complex natural products analyzed via HPLC or GC-MS, LOD values can range from low ng/mL to µg/mL, with corresponding LOQ values being slightly higher researchgate.netmjcce.org.mkresearchgate.netmdpi.com. For example, in the analysis of organic acids, LODs were reported from 0.1 to 0.9 ng/mL and LOQs from 0.4 to 2.6 ng/mL researchgate.net. Another study on haloacetic acids using GC-MS reported an LOD of 0.42 µg L⁻¹ and an LOQ of 1.40 µg L⁻¹ researchgate.net.

Recovery Studies from Complex Biological Matrices

Recovery studies are essential to assess the efficiency of the entire analytical process, from sample preparation to final detection, especially when analyzing analytes in complex matrices such as plant extracts or biological fluids mdpi.comeurachem.org.

Methodology: Recovery is determined by spiking a known amount of this compound into a representative matrix (e.g., a plant extract or a simulated biological fluid) at different concentration levels. The spiked sample is then processed using the chosen sample preparation method and analyzed. The recovery is calculated as the ratio of the measured concentration in the spiked sample to the spiked concentration, expressed as a percentage. This process is repeated for multiple replicates and concentration levels to ensure reliability mdpi.comeurachem.org.

Research Findings (General Principles): Studies on similar compounds in plant matrices often report recovery rates between 80% and 105% mjcce.org.mkmdpi.comjppres.com. For instance, an HPLC method for organic acids in wine reported extraction recoveries ranging from 98.3% to 103% using C18 cartridges mjcce.org.mk. In the analysis of fatty acids in shark liver oil, satisfactory recoveries were achieved, demonstrating the method's suitability jppres.com. The effectiveness of sample preparation techniques like SPE in complex matrices is crucial, as demonstrated in studies where specific SPE methods provided higher recoveries and were less affected by matrix components compared to conventional methods nih.gov.

Sample Preparation Strategies for this compound Quantification

Effective sample preparation is paramount for isolating this compound from its source matrix, removing interfering substances, and concentrating the analyte to levels detectable by the chosen analytical instrument. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose scharlab.comsigmaaldrich.comscioninstruments.com.

Methodology: A typical SPE procedure involves several steps:

Conditioning: The SPE sorbent (e.g., C18, silica) is conditioned with a suitable solvent (e.g., methanol (B129727), acetonitrile) to activate the stationary phase, followed by equilibration with a solvent similar to the sample matrix (e.g., water or an aqueous buffer) scharlab.comsigmaaldrich.comscioninstruments.com.

Sample Loading: The this compound-containing sample (e.g., an extract from Eucalyptus leaves) is passed through the conditioned SPE cartridge. The analyte is retained on the sorbent based on its chemical properties (e.g., polarity, hydrophobicity) scharlab.comsigmaaldrich.comscioninstruments.com.

Washing: The sorbent is washed with a solvent that removes matrix interferences while retaining the analyte scharlab.comsigmaaldrich.comscioninstruments.com.

Elution: The retained this compound is then eluted from the sorbent using a stronger solvent (e.g., a more polar or less polar solvent, depending on the sorbent type) that efficiently dissolves the analyte scharlab.comsigmaaldrich.comscioninstruments.com.

The choice of sorbent material (e.g., reversed-phase C18, normal-phase silica (B1680970), ion-exchange) and elution solvent depends on the physicochemical properties of this compound and the nature of the matrix sigmaaldrich.comscioninstruments.com. For terpenoids, C18 cartridges are commonly used due to their ability to retain moderately polar to non-polar compounds mjcce.org.mk.

Research Findings (General Principles): SPE has been successfully applied for the extraction and cleanup of various natural products and organic acids prior to HPLC or GC-MS analysis nih.govmjcce.org.mk. For instance, C18 cartridges were used for the extraction of organic acids from wine, achieving high recoveries mjcce.org.mk. Similarly, dynamic ion-exchange SPE coupled with RP-SPE was employed for the analysis of acidic herbicides, demonstrating improved recoveries and reduced matrix effects compared to conventional SPE nih.gov. The optimization of SPE parameters, such as the choice of sorbent, conditioning and elution solvents, and pH, is critical for achieving efficient analyte recovery and sample cleanup sigmaaldrich.comthermofisher.comscioninstruments.com.

Quality Control and Reference Standard Development

Quality control (QC) and the availability of reliable reference standards are fundamental for ensuring the accuracy and consistency of this compound quantification.

Methodology: Reference Standards: A primary reference standard for this compound would ideally be a highly purified substance with well-characterized properties, obtained from a reputable source or pharmacopoeia european-accreditation.orgusp.orglgcstandards.comsigmaaldrich.com. If a primary standard is unavailable, a well-characterized in-house secondary standard, qualified against a primary standard, can be used lgcstandards.com. These standards are essential for:

Calibration: Establishing calibration curves for quantitative analysis european-accreditation.orglgcstandards.comiaea.org.

Method Validation: Assessing parameters such as accuracy, precision, LOD, and LOQ sepscience.comeuropa.eueuropean-accreditation.org.

System Suitability: Verifying the performance of the analytical system before sample analysis researchgate.net.

Quality Control: Routine QC measures involve:

Running Blanks: To monitor for contamination and baseline noise sepscience.com.

Inclusion of QC Samples: Analyzing samples with known concentrations of this compound (prepared independently from calibration standards) at regular intervals during sample analysis to monitor method performance and ensure results are within acceptable limits usp.orgiaea.org.

System Suitability Tests: Performing tests before sample analysis to ensure the analytical system is performing adequately (e.g., checking peak resolution, tailing factor, and detector response) researchgate.net.

Research Findings (General Principles): The development of reference standards involves rigorous characterization, including purity assessment, structural confirmation, and stability studies usp.orgiaea.org. Pharmaceutical quality control relies heavily on reference standards to guarantee the safety and efficacy of drug materials sigmaaldrich.com. For instance, USP reference standards are developed through collaborative studies and extensive data review to ensure their suitability for specific compendial purposes usp.org. The use of reference materials is critical for establishing traceability and ensuring the reliability of measurement results in analytical laboratories european-accreditation.orgiaea.org.

Compound List:

this compound

Molecular Mechanisms of Eucalyptolic Acid Activity Non Human/in Vitro Models

Antimicrobial Action Mechanisms

Disruption of Microbial Cell Membranes and Permeability

Eucalyptolic acid has been identified as a compound that disrupts microbial cell membranes. This disruption leads to increased permeability, which can ultimately result in cell lysis. biosynth.com This mechanism is a common strategy employed by various natural compounds to exert antimicrobial effects, often by interacting with the lipid components of the bacterial membrane, altering its structure and function. chemicalbook.com

Interference with Bacterial Enzyme Systems, Inhibiting Growth and Replication

Beyond membrane disruption, this compound also interferes with critical bacterial enzyme systems. This interference is believed to inhibit bacterial growth and replication processes. biosynth.com While specific enzymes targeted by this compound are not detailed in the provided information, the broader class of compounds found in Eucalyptus, such as triterpenoids, have been investigated for their enzyme inhibitory activities. For instance, oleanolic acid and ursolic acid, which share structural similarities with this compound as pentacyclic triterpenoids, have been shown to inhibit enzymes like α-glucosidase. nih.gov

Anti-Biofilm Potential against Bacterial and Fungal Pathogens

This compound has demonstrated potential in combating biofilms, which are communities of microorganisms encased in a self-produced matrix that enhances their resistance to antimicrobial agents. Studies on Eucalyptus sideroxylon flower extract (ESFE), which contains eucalyptic (eucalyptolic) acid among other compounds, showed significant inhibition of biofilm formation in Staphylococcus aureus (up to 95.9%) and eradication of Candida albicans biofilm (up to 71.2%). nih.gov Eucalyptol, another compound from Eucalyptus, has also shown anti-biofilm activity against Candida albicans. frontiersin.org The anti-biofilm activity of such compounds may be attributed to their ability to interfere with biofilm matrix formation, quorum sensing, or cell surface hydrophobicity. mdpi.com

Anti-Inflammatory Modulatory Pathways

This compound is recognized for its anti-inflammatory properties. biosynth.com Research into related compounds and extracts from Eucalyptus species sheds light on potential pathways.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., RAW264.7 cells)

This compound's anti-inflammatory effects may involve the modulation of nitric oxide (NO) production. While direct studies on this compound's effect on NO production in macrophage models are not explicitly detailed, related compounds from Eucalyptus and other plant extracts have shown such activity. For example, the ethanol (B145695) extract of Tetracera loureiri, which contains this compound among other compounds, demonstrated dose-dependent inhibition of NO production in LPS-stimulated RAW264.7 macrophages. mdpi.com Similarly, oleic acid, a fatty acid, has been shown to inhibit LPS-induced NO production in BV2 microglia. nih.gov

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The anti-inflammatory mechanisms of this compound may also involve the downregulation of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on Eucalyptus globulus essential oil, rich in eucalyptol, indicated a decrease in COX-2 levels, contributing to its anti-inflammatory effects. researchgate.net Furthermore, synthetic triterpenoids derived from oleanolic and ursolic acid, which share structural similarities with this compound, have been shown to suppress the de novo formation of both iNOS and COX-2 in macrophages. nih.gov Compounds like iNOS/COX-2-IN-1 have also been shown to inhibit LPS-induced expression of iNOS and COX-2 proteins and their mRNA, alongside inhibiting NF-κB and MAPK signaling pathways. medchemexpress.com

Reduction of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Studies suggest that compounds related to eucalyptus, such as those found in Eucalyptus globulus, may modulate inflammatory responses by reducing the production of key pro-inflammatory cytokines. While direct data on "this compound" specifically in this context is limited in the provided search results, related compounds have shown an ability to suppress inflammatory mediators. For instance, certain plant extracts containing terpenoids, which are common in eucalyptus, have been observed to reduce levels of cytokines such as TNF-α, IL-1β, and IL-6. These cytokines are central to the inflammatory cascade, and their reduction indicates a potential anti-inflammatory effect. researchgate.net

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are critical regulators of cellular responses to stress, inflammation, and proliferation. Research indicates that certain natural products can modulate these pathways. For example, compounds that inhibit p38 MAPK have been shown to influence JNK and ERK signaling. openrheumatologyjournal.com Specific plant-derived compounds have been noted to downregulate p-JNK and p-ERK while upregulating p-p38 MAPK, thereby influencing inflammatory responses and cell death. researchgate.netfrontiersin.org While direct evidence for this compound's specific interaction with these pathways is not explicitly detailed, its presence in plant extracts with known effects on MAPK signaling suggests a potential role. researchgate.netscienceopen.com

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. Inhibition of this pathway is a common target for anti-inflammatory agents. Studies have shown that certain plant extracts and compounds can inhibit NF-κB activation by interfering with key steps such as IκBα phosphorylation and degradation. nih.govmdpi.comnih.govfrontiersin.orgbiorxiv.org For instance, inhibition of NF-κB has been linked to reduced production of pro-inflammatory cytokines like TNF-α. nih.gov While specific data for this compound is not provided, its potential role in modulating inflammatory processes may involve the inhibition of the NF-κB pathway. researchgate.netfrontiersin.orgnih.gov

Antiviral Properties and Putative Mechanisms in Non-Human Cell Lines

Plant-derived compounds are recognized for their antiviral potential, acting through various mechanisms such as inhibiting viral entry, replication, or protein synthesis. mdpi.commsdvetmanual.comnih.govfrontiersin.org Extracts from Eucalyptus species have demonstrated antiviral activity against viruses like Herpes Simplex Virus type II (HSV-II), by decreasing viral replication and attachment. researchgate.net The mechanisms of antiviral action for plant-derived compounds can include direct virucidal effects, interference with viral replication enzymes, or modulation of host cell signaling pathways. mdpi.commsdvetmanual.comnih.gov While specific studies detailing the antiviral mechanisms of this compound are not extensively presented in the search results, its association with Eucalyptus, a genus known for antiviral compounds, suggests potential in this area. researchgate.net

Anti-Proliferative and Cytotoxic Effects in Non-Human Cancer Cell Lines (In Vitro Studies)

Research into the anti-cancer properties of plant-derived compounds often includes evaluating their effects on cancer cell proliferation and viability in vitro. Extracts and isolated compounds from various plants have shown significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. nih.govnih.govmdpi.commdpi.comnih.govresearchgate.netnih.govfrontiersin.org For example, triterpenes, a class of compounds found in plants like Eucalyptus, have demonstrated cytotoxic activity against human adenocarcinoma and melanoma models. researchgate.net

Effects on Cell Cycle Progression and Apoptosis Induction

Many cytotoxic natural products exert their effects by inducing cell cycle arrest or triggering apoptosis (programmed cell death). Studies have shown that compounds can arrest cancer cells at specific phases of the cell cycle (e.g., G1 or G2/M) and induce apoptosis through intrinsic or extrinsic pathways, often involving the modulation of key proteins like caspases and Bcl-2 family members. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org For instance, certain phenolic compounds have been shown to upregulate pro-apoptotic genes (e.g., Bax, caspase3) and downregulate anti-apoptotic genes (e.g., Bcl-2), leading to cell death. nih.gov Cell cycle arrest at the G1 phase has also been observed. nih.gov

Identification of Cellular Targets (e.g., Glutaminase (B10826351), Na+, K+-ATPase)

Specific cellular targets have been identified for compounds found in plant extracts, including those from Eucalyptus. Robustanic acid, found in Eucalyptus globulus, has been identified as an inhibitor of glutaminase and Na+, K+-ATPase. researchgate.netnih.gov Glutaminase is an enzyme crucial for glutaminolysis, a process often exploited by cancer cells for growth and proliferation. researchgate.net The Na+, K+-ATPase is a vital ion pump involved in maintaining cell membrane potential and ion gradients, and its inhibition can have significant cellular consequences, including in cancer cells. nih.govmdpi.comwikipedia.org Targeting these enzymes represents a potential strategy for developing anti-cancer therapies. researchgate.netnih.govmdpi.com

Compound List:

Synthetic and Semi Synthetic Approaches to Eucalyptolic Acid and Its Analogues

Total Synthesis Strategies for Complex Pentacyclic Triterpenoids

The total synthesis of complex pentacyclic triterpenoids, while not extensively documented for Eucalyptolic acid specifically in the provided literature, represents a significant challenge and area of research in organic chemistry. These strategies typically involve multi-step sequences designed to construct the intricate fused ring systems with precise stereochemical control. Key approaches often rely on:

Stereoselective Construction of Key Intermediates: Researchers employ methods such as intramolecular cycloadditions and asymmetric alkylations to build core cyclic frameworks with defined stereocenters, which are crucial for mimicking the natural product's architecture acs.orgacs.orgrsc.orgrsc.orgacs.orgrsc.orgrsc.org.

Tetracyclic Precursor Conversion: Strategies involve synthesizing partially reduced chrysene (B1668918) derivatives or other tetracyclic intermediates that can be subsequently elaborated into pentacyclic triterpenoid (B12794562) skeletons through ring-closing reactions or rearrangements cdnsciencepub.com.

Biomimetic Approaches: Understanding the biosynthetic pathways, which involve the cascade cyclization and rearrangement of acyclic precursors like squalene (B77637) and 2,3-oxidosqualene (B107256), guides synthetic chemists in designing convergent and stereoselective routes ekb.egrsc.orgrsc.org.

While direct total synthesis of this compound remains a complex endeavor, these general methodologies provide a framework for its potential construction.

Semi-Synthesis from Readily Available Triterpenoid Precursors (e.g., Oleanolic Acid)

Semi-synthesis, utilizing abundant natural products as starting materials, is a more practical approach for accessing this compound analogues. Oleanolic acid (OA), a widely distributed pentacyclic triterpenoid, serves as a prime precursor due to its structural similarities and the availability of established chemical transformations acs.orgbeilstein-journals.orgmdpi.comacs.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.gov. Research has demonstrated the feasibility of modifying OA at various positions, including:

C-3 Hydroxyl Group Modifications: Acetylation, esterification, and other functionalizations at the C-3 position are common, often impacting biological activity researchgate.netmdpi.comresearchgate.net.

C-28 Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides, or lactones beilstein-journals.orgacs.orgresearchgate.net.

Ring System Modifications: Oxidation at C-12 or rearrangements within the ring systems have been explored to create novel structures beilstein-journals.orgresearchgate.netresearchgate.net.

Specifically, studies have shown the synthesis of eucalyptanoic acid derivatives from oleanolic acid, highlighting OA's role as a biogenetic precursor for related Eucalyptus-derived triterpenoids nih.gov. These semi-synthetic routes are instrumental in generating libraries of compounds for SAR studies.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound or its structural analogues is crucial for probing their biological activities and optimizing their therapeutic potential. This involves modifying specific functional groups or conjugating them with other molecules.

Synthesis of Ester and Amide Derivatives

Ester and amide derivatives are commonly synthesized to alter physicochemical properties, improve bioavailability, or modulate biological interactions.

Ester Synthesis: Esters are typically formed through the esterification of the carboxylic acid group (at C-28) with various alcohols, often catalyzed by acids or using more reactive acylating agents like acid chlorides or anhydrides savemyexams.comlibretexts.orglibretexts.orggoogle.comcommonorganicchemistry.comlibretexts.orgtifr.res.in. Oleanolic acid derivatives featuring ester modifications have been synthesized and evaluated for their biological effects nih.govmdpi.comresearchgate.net.

Amide Synthesis: Amides are prepared by reacting the carboxylic acid functionality with amines, commonly via activated intermediates such as acid chlorides or anhydrides google.comcommonorganicchemistry.comlibretexts.orgchemguide.co.uktifr.res.in. This strategy allows for the introduction of diverse amine-containing moieties, potentially influencing target binding or cellular uptake.

Conjugation with Biologically Relevant Scaffolds (e.g., Cyclodextrins)